molecular formula C8H4BrFN2 B3253604 7-Bromo-2-fluoroquinoxaline CAS No. 2251-59-4

7-Bromo-2-fluoroquinoxaline

Cat. No. B3253604
CAS RN: 2251-59-4
M. Wt: 227.03 g/mol
InChI Key: DBAREWVLONGICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-fluoroquinoxaline is a chemical compound with the molecular formula C8H4BrFN2 and a molecular weight of 227.03 g/mol . It is extensively studied in the field of scientific research due to its unique physical and chemical properties.


Synthesis Analysis

The synthesis of 7-Bromo-2-fluoroquinoxaline involves the reaction of 7-bromo-2-chloroquinoxaline with tetrabutylammonium fluoride in a mixture of tetrahydrofuran and dimethyl sulfoxide at 20℃ for 1.5 hours . The resulting solid is collected, washed with water, and air-dried to obtain the desired product .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2-fluoroquinoxaline is represented by the formula C8H4BrFN2. Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

7-Bromo-2-fluoroquinoxaline is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Safety and Hazards

7-Bromo-2-fluoroquinoxaline should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not allowing contact with air . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

properties

IUPAC Name

7-bromo-2-fluoroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAREWVLONGICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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